molecular formula C25H34N4O6 B13397597 Mc-Val-Ala-PAB-OH

Mc-Val-Ala-PAB-OH

Cat. No.: B13397597
M. Wt: 486.6 g/mol
InChI Key: DAMSURYLURICHN-UHFFFAOYSA-N
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Description

Mc-Val-Ala-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a valine-alanine dipeptide sequence and a para-aminobenzyl (PAB) spacer, which are cleaved by lysosomal proteolytic enzymes. The terminal hydroxyl group allows for further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Val-Ala-PAB-OH involves the incorporation of the valine-alanine dipeptide sequence and the para-aminobenzyl spacer. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

Mc-Val-Ala-PAB-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the cleavage reactions of this compound include the active drug payload and the cleaved linker fragments. Substitution reactions result in various derivatives of the compound with different functional groups attached to the terminal hydroxyl group .

Mechanism of Action

The mechanism of action of Mc-Val-Ala-PAB-OH involves the cleavage of the valine-alanine dipeptide sequence by lysosomal proteolytic enzymes, such as cathepsin B. This cleavage releases the active drug payload, which can then exert its cytotoxic effects on target cells. The para-aminobenzyl spacer facilitates the self-immolation process, ensuring the efficient release of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mc-Val-Ala-PAB-OH is unique due to its lower hydrophobicity compared to Val-Cit-PAB, which prevents aggregation and precipitation. Additionally, it exhibits high stability in human plasma and efficient cleavage by lysosomal proteolytic enzymes, making it a potent strategy in ADC linker design .

Properties

Molecular Formula

C25H34N4O6

Molecular Weight

486.6 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31)

InChI Key

DAMSURYLURICHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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